REACTION_CXSMILES
|
C1(CO[CH:9]2[CH:14](OCC3C=CC=CC=3)[CH:13](OCC3C=CC=CC=3)[CH:12](COCC3C=CC=CC=3)[NH:11][CH:10]2[CH:40]([OH:45])[CH2:41][CH2:42][CH2:43]O)C=CC=CC=1.CS(Cl)(=O)=O>N1C=CC=CC=1>[CH:40]1([OH:45])[CH:10]2[N:11]([CH2:12][CH2:13][CH2:14][CH2:9]2)[CH2:43][CH2:42][CH2:41]1
|
Name
|
Compound ( XIX )
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC1C(NC(C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1)COCC1=CC=CC=C1)C(CCCO)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.03 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCN2CCCCC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 60.8% | |
YIELD: CALCULATEDPERCENTYIELD | 232.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(CO[CH:9]2[CH:14](OCC3C=CC=CC=3)[CH:13](OCC3C=CC=CC=3)[CH:12](COCC3C=CC=CC=3)[NH:11][CH:10]2[CH:40]([OH:45])[CH2:41][CH2:42][CH2:43]O)C=CC=CC=1.CS(Cl)(=O)=O>N1C=CC=CC=1>[CH:40]1([OH:45])[CH:10]2[N:11]([CH2:12][CH2:13][CH2:14][CH2:9]2)[CH2:43][CH2:42][CH2:41]1
|
Name
|
Compound ( XIX )
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC1C(NC(C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1)COCC1=CC=CC=C1)C(CCCO)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.03 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCN2CCCCC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 60.8% | |
YIELD: CALCULATEDPERCENTYIELD | 232.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |